4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

Descripción

Chemical Identity and Nomenclature

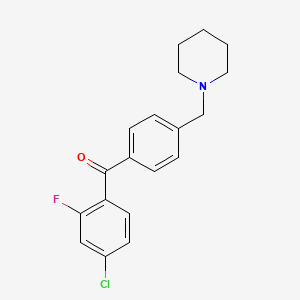

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS No. 898775-50-3) is a synthetic organic compound characterized by a benzophenone core modified with halogen and piperidine substituents. Its molecular formula, C₁₉H₁₉ClFNO , corresponds to a molecular weight of 331.8 g/mol . The IUPAC name, (4-chloro-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone, reflects its structural components:

- A benzophenone backbone (diphenylmethanone)

- A chlorine atom at the 4-position and fluorine at the 2-position on one aromatic ring

- A piperidinomethyl group (-CH₂-piperidine) at the 4'-position of the second aromatic ring.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₉ClFNO | |

| Molecular Weight | 331.8 g/mol | |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| InChI Key | FBUYXNTVMDKDJH-UHFFFAOYSA-N |

The piperidinomethyl group introduces a nitrogen-containing heterocycle, enhancing the molecule's potential for hydrogen bonding and electrostatic interactions.

Historical Development in Heterocyclic Chemistry

The synthesis of benzophenone-piperidine hybrids emerged from advancements in heterocyclic chemistry and medicinal chemistry in the late 20th century. Key milestones include:

- Benzophenone (first reported in 1874) and piperidine (isolated in 1850) served as foundational scaffolds for drug discovery due to their stability and synthetic versatility.

- The Mannich reaction (early 1900s) enabled the introduction of amine-containing groups, such as piperidine, to aromatic systems.

- By the 2000s, halogenated benzophenones gained attention for their electronic properties, with fluorine and chlorine improving metabolic stability and binding affinity.

This compound represents a strategic fusion of these developments. Its design likely originated from efforts to optimize bioisosteric replacement strategies, where the piperidinomethyl group mimics pharmacophoric features of natural ligands while enhancing solubility.

Position Within Benzophenone-Piperidine Hybrid Scaffolds

This compound belongs to a class of benzophenone-piperidine hybrids studied for their diverse pharmacological potential. Its structural features distinguish it from related analogs:

The 4'-piperidinomethyl group increases steric bulk compared to simpler benzophenones, potentially influencing target selectivity. Meanwhile, the ortho-fluorine and para-chlorine substituents modulate electron density, affecting π-π stacking and dipole interactions. Such hybrids are explored as:

- Kinase inhibitors : The benzophenone core interacts with ATP-binding pockets, while the piperidine moiety enhances solubility.

- CNS agents : Piperidine’s basic nitrogen facilitates blood-brain barrier penetration.

- Anticancer leads : Halogens improve cytotoxicity profiles by inducing DNA intercalation or topoisomerase inhibition.

This compound’s unique substitution pattern positions it as a versatile intermediate for further functionalization in drug discovery campaigns.

Propiedades

IUPAC Name |

(4-chloro-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUYXNTVMDKDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642709 | |

| Record name | (4-Chloro-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-50-3 | |

| Record name | (4-Chloro-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes

2.1. Nucleophilic Substitution Reaction

The most common method for synthesizing 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone involves nucleophilic substitution. The process typically uses 4-chloro-2-fluorobenzophenone as the starting material and piperidine as the nucleophile.

- Starting Materials:

- 4-Chloro-2-fluorobenzophenone

- Piperidine

- Base (e.g., sodium hydride or potassium carbonate)

- Solvent (e.g., dimethylformamide or acetonitrile)

-

- The reaction is carried out under reflux to enhance reactivity.

- A polar aprotic solvent is used to dissolve reactants and stabilize intermediates.

- The base facilitates deprotonation of piperidine, enhancing its nucleophilicity.

-

- Piperidine attacks the electrophilic carbonyl carbon of 4-chloro-2-fluorobenzophenone.

- Substitution occurs at the para position relative to the carbonyl group, forming the desired product.

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80–120°C (reflux) |

| Reaction Time | 6–12 hours |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

2.2. Friedel-Crafts Acylation

An alternative method involves Friedel-Crafts acylation to introduce the piperidinomethyl group onto the benzophenone structure.

- Starting Materials:

- 4-Chlorobenzoyl chloride

- Piperidine

- Lewis acid catalyst (e.g., aluminum chloride)

-

- The reaction is conducted under anhydrous conditions to prevent catalyst deactivation.

- A non-polar solvent like dichloromethane is used for better solubility of reactants.

-

- Electrophilic aromatic substitution occurs, facilitated by the Lewis acid catalyst.

- The piperidinomethyl group is introduced onto the benzophenone core.

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Aluminum chloride |

| Temperature | 0–25°C |

| Reaction Time | 4–8 hours |

Industrial Scale-Up

3.1 Batch Processing

For small-scale production, batch reactors are used to control reaction parameters precisely. This method allows flexibility in adjusting temperature, time, and reagent concentrations.

3.2 Continuous Flow Processing

In large-scale industrial settings, continuous flow reactors are employed for higher efficiency and scalability:

- Reactants are mixed continuously under optimized conditions.

- Enhanced heat and mass transfer improve yield and reduce reaction time.

Purification Techniques

After synthesis, purification is essential to achieve high product purity:

- Recrystallization:

- Solvents such as ethanol or methanol are used to recrystallize the product.

- Chromatography:

- Column chromatography with silica gel can separate impurities effectively.

- Vacuum Distillation:

- Removes residual solvents and by-products.

Reaction Optimization Table

| Reaction Parameter | Effect on Yield | Recommended Setting |

|---|---|---|

| Solvent Polarity | Enhances nucleophilicity | Polar aprotic solvents |

| Base Strength | Facilitates substitution | Strong bases like NaH |

| Temperature | Accelerates reaction | Reflux at ~100°C |

| Catalyst Loading (Friedel-Crafts) | Increases efficiency | ~10 mol% AlCl₃ |

Analytical Monitoring

To ensure reaction completion and product purity:

- Thin-Layer Chromatography (TLC): Quick monitoring of reaction progress.

- High-Performance Liquid Chromatography (HPLC): Quantitative analysis of product purity.

- Nuclear Magnetic Resonance (NMR): Structural confirmation of the synthesized compound.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-fluoro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate are commonly used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzophenone core.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone has shown promising potential in drug development, particularly in the following areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. It has been found effective against various bacterial strains by inhibiting essential enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial survival. The compound demonstrated a minimum inhibitory concentration (MIC) lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent.

- Anticancer Activity : Research has highlighted the compound's selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways. In vitro studies have shown IC50 values below 10 µM against several cancer cell lines, suggesting strong anticancer potential.

Materials Science

The compound's unique structure allows it to be utilized in the synthesis of advanced materials:

- Polymer Chemistry : It can act as an additive or modifier in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance characteristics in coatings and plastics.

Industrial Applications

In addition to its research applications, this compound is used in various industrial processes:

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities with desirable properties for pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, with an IC50 value significantly lower than that of conventional antibiotics used as controls.

Case Study 2: Anticancer Evaluation

Another investigation focused on the compound's effects on various cancer cell lines. The study reported that treatment with varying concentrations of the compound resulted in a marked reduction in tumor size in murine models, alongside flow cytometry analyses revealing alterations in cell cycle distribution consistent with apoptosis induction.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Data Table

Actividad Biológica

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 305.77 g/mol

The compound features a benzophenone core with a piperidinomethyl group, which is crucial for its biological activity. The presence of chlorine and fluorine substituents enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzyme activity, leading to various biological effects, including:

- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound exhibits significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). IC values were reported in the range of 5–20 µM, indicating moderate to high potency compared to standard chemotherapeutics like 5-fluorouracil .

- Mechanistic Insights : The mechanism underlying its anticancer activity was investigated using flow cytometry, revealing that treatment with the compound led to increased sub-G1 populations in cell cycle analysis, suggesting apoptosis induction .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains. The results indicated:

- Broad-Spectrum Activity : The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Anticancer IC (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | 5–20 | 10–50 |

| 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone | Structure | 15–30 | 20–60 |

| 4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone | Structure | 10–25 | 15–55 |

This table illustrates that while all three compounds exhibit notable biological activities, variations in their substituents affect their potency and spectrum of action.

Case Studies

Several case studies highlight the application of this compound in drug development:

- Combination Therapy : A study explored the synergistic effects of this compound when combined with other chemotherapeutic agents, resulting in enhanced cytotoxicity against resistant cancer cell lines .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in vivo, demonstrating significant tumor reduction in xenograft models when administered at optimal dosages .

Q & A

Q. What are the key synthetic routes for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce the benzophenone core. The piperidinomethyl group is added via nucleophilic substitution or reductive amination. For example, a chlorinated benzophenone intermediate can react with piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Intermediates are characterized using HPLC (to monitor purity) and ¹H/¹³C NMR (to confirm substitution patterns). IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹ ) and mass spectrometry (HRMS for molecular ion confirmation) are critical for structural validation.

Q. How can researchers ensure reproducibility in the synthesis of this compound?

- Methodological Answer :

- Use anhydrous solvents and rigorously control reaction temperatures (e.g., reflux conditions in THF at 66°C).

- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) or LC-MS.

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures).

- Document all parameters (e.g., molar ratios, catalyst loading) to minimize batch-to-batch variability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), fluorine coupling (²J₃₄ splitting), and piperidine protons (δ 1.5–2.8 ppm).

- ¹⁹F NMR : Confirm fluorine substitution (δ -110 to -120 ppm for aromatic F).

- IR : Detect carbonyl (1650–1700 cm⁻¹) and C-Cl stretches (550–750 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and hydrolysis. Avoid exposure to moisture (use desiccants) and acidic/basic environments, which may cleave the piperidinomethyl group .

Q. How is the compound’s purity assessed in pharmacological studies?

- Methodological Answer :

- HPLC : Use a C18 column (e.g., Ascentis® Express Phenyl-Hexyl) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA).

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- Karl Fischer titration : Ensure moisture content <0.1% .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis?

- Methodological Answer :

- Step 1 : Screen catalysts (e.g., Pd(OAc)₂ for coupling reactions) and solvents (DMF vs. DMSO) to enhance reaction efficiency.

- Step 2 : Use DOE (Design of Experiments) to optimize temperature, stoichiometry, and reaction time.

- Step 3 : Employ flow chemistry for exothermic steps (e.g., acylation) to improve control and scalability.

- Step 4 : Isolate intermediates via liquid-liquid extraction (e.g., dichloromethane/water) to minimize losses .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Hypothesis : Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins).

- Approach :

Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Compare activity in cell-free vs. cell-based assays to identify off-target effects.

Use metabolomics (LC-MS/MS) to assess compound stability in different media .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB ID 3ERT for kinases). Focus on piperidine’s basic nitrogen for hydrogen bonding.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR : Corporate substituent effects (e.g., fluorine’s electronegativity) to refine activity predictions .

Q. What methods mitigate byproduct formation during synthesis?

- Methodological Answer :

- Issue : Chloro-fluoro exchange or piperidine ring opening.

- Solutions :

Use scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates.

Optimize protecting groups (e.g., Boc for piperidine) during functionalization.

Analyze byproducts via GC-MS or MALDI-TOF and adjust reaction conditions iteratively .

Q. How can solubility challenges in aqueous media be addressed for in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.